molecular formula C13H10F2 B6327265 2,4-Difluoro-4'-methyl-1,1'-biphenyl CAS No. 1358983-25-1

2,4-Difluoro-4'-methyl-1,1'-biphenyl

Cat. No. B6327265
CAS RN: 1358983-25-1
M. Wt: 204.21 g/mol
InChI Key: YJCXHHMDVKDPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Difluoro-4’-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C14H12F2. It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .


Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-4’-methyl-1,1’-biphenyl” consists of two benzene rings linked together by a carbon-carbon bond, with two fluorine atoms and one methyl group attached .


Physical And Chemical Properties Analysis

“2,4-Difluoro-4’-methyl-1,1’-biphenyl” is a solid substance with a melting point of 61-66 °C . Its molecular weight is 190.19 . It has the SMILES string representation: Fc1ccc (c (F)c1)-c2ccccc2 .

Scientific Research Applications

Difluoromethylation Processes

This compound plays a significant role in difluoromethylation processes, where it forms bonds with various elements such as carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . This field of research has benefited from the invention of multiple difluoromethylation reagents .

RORγt Inverse Agonists

The compound exhibits activity as RORγt inverse agonists . This application is particularly relevant in the field of medicinal chemistry, where inverse agonists can be used to modulate the activity of specific receptors .

PHD-1 Inhibitors

Another important application of this compound is its use as PHD-1 inhibitors . PHD-1 is an enzyme that plays a crucial role in the response of cells to hypoxia, and inhibitors of this enzyme can have potential therapeutic applications .

JAK1 and JAK2 Inhibitors

The compound also acts as an inhibitor for JAK1 and JAK2 . These are proteins involved in signal transduction pathways and are targets for the treatment of various diseases, including cancer .

Antifungal Applications

“2,4-Difluoro-4’-methyl-1,1’-biphenyl” has shown potent antifungal activities against various fungi, both in vitro and in vivo . This makes it a promising candidate for the development of new antifungal drugs .

Biological Activities of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound “2,4-Difluoro-4’-methyl-1,1’-biphenyl” can be used to synthesize a variety of indole derivatives .

Safety and Hazards

“2,4-Difluoro-4’-methyl-1,1’-biphenyl” is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,4-difluoro-1-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCXHHMDVKDPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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